methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate
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Overview
Description
Methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound that features a thiazole ring, a quinoline ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multi-step reactions. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride with appropriate nucleophiles under controlled conditions.
Coupling with quinoline derivative: The thiazole intermediate is then coupled with a quinoline derivative under conditions that promote esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate: Shares structural similarities with other thiazole and quinoline derivatives.
4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures that may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its combined thiazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14-19(28-20(23-14)15-8-4-3-5-9-15)21(25)24-13-12-17(22(26)27-2)16-10-6-7-11-18(16)24/h3-11,17H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIRQIQZSDETHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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